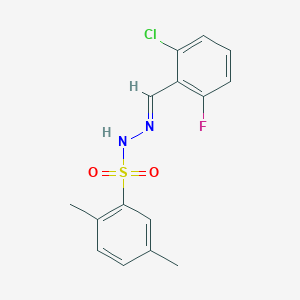

N-(4-羟基苯基)-4-异丙基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to N-(4-Hydroxyphenyl)-4-isopropylbenzenesulfonamide, such as various sulfonamides, involves intricate biochemical processes aimed at achieving high-affinity inhibitors or activators for specific biochemical pathways. For instance, the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involved structure-activity relationship analysis and biochemical characterization, indicating the complexity and specificity of such synthetic processes (Röver et al., 1997).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, including variants of N-(4-Hydroxyphenyl)-4-isopropylbenzenesulfonamide, often involves detailed characterization using techniques like NMR, HRMS, and X-ray crystallography. For example, crystal structures of related sulfonamides reveal their supramolecular architecture, highlighting the importance of specific functional groups and their arrangement for the compound's biochemical activity (Rodrigues et al., 2015).

Chemical Reactions and Properties

Sulfonamide compounds undergo various chemical reactions, including desulfonylation, which can significantly alter their biochemical properties and efficacy. Studies on compounds like N-hydroxybenzenesulfonamide and its decomposition in alkaline solutions to yield different products illustrate the chemical reactivity and potential transformation pathways that can impact the compound's biological activity and stability (Bonner & Ko, 1992).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, crystalline structure, and molecular interactions, are crucial for understanding their behavior in biological systems. For instance, the crystal structure of 2,4,6-triisopropylbenzenesulfonamide revealed through X-ray powder diffraction and Rietveld methods provides insight into the compound's stability, potential for hydrogen bonding, and overall molecular geometry, which are essential for predicting its interaction with biological targets (Tremayne et al., 1999).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and interaction with enzymes or receptors, is fundamental for assessing the potential biomedical applications of sulfonamide compounds. Research into the bioactivity and inhibitory effects of synthesized sulfonamides against various enzymes demonstrates the chemical versatility and potential therapeutic applications of these compounds, highlighting the importance of chemical properties in drug design and development (Gul et al., 2016).

科学研究应用

癌症预防和治疗

芬雷替尼因其对多种类型的癌症(包括乳腺癌和前列腺癌)的化学预防和治疗作用而被广泛研究。一项由 Conley 等人(2000 年) 进行的研究探索了芬雷替尼与他莫昔芬联合用于高危乳腺癌患者时的安全性、耐受性和类视黄醇水平。该研究观察到,该组合对这一高危人群具有可接受的耐受性,表明芬雷替尼在乳腺癌预防中的潜力。

此外,Villa 等人(1993 年) 的研究调查了芬雷替尼对接受大规模随机 III 期试验(关于乳房切除术女性对侧疾病的化学预防)治疗的女性中自然杀伤 (NK) 细胞活性的影响。该研究发现,在用芬雷替尼治疗 180 天后,NK 活性显着增强,表明其具有免疫调节作用和癌症治疗的潜力。

另一项由 Veronesi 等人(1992 年) 进行的研究重点关注了芬雷替尼在预防先前接受过乳腺癌治疗的女性中对侧原发性肿瘤方面的有效性。这项 III 期研究强调了芬雷替尼作为乳腺癌化学预防剂的潜力,目前正在进行研究以评估其在乳腺癌高危人群中更广泛人群中的疗效。

组织积累和代谢

一项由 Sabichi 等人(2003 年) 进行的研究调查了芬雷替尼及其主要代谢物 N-(4-甲氧基苯基)视黄酰胺 (4-MPR) 在血浆和乳腺组织中的积累情况。这项随机的短期研究为芬雷替尼的药代动力学提供了关键见解,表明视黄酰胺优先积累在人乳腺组织中,而不是血浆中。这些发现对于理解芬雷替尼的作用机制和优化其治疗应用具有重要意义。

作用机制

安全和危害

未来方向

Future research directions could involve improving the in vivo exposure of “N-(4-hydroxyphenyl)retinamide” to achieve plasma concentrations effective against various viruses . Another study suggests the development of a new Pd-based catalytic system for the reductive carbonylation of nitrobenzene to form “N-(4-hydroxyphenyl)acetamide” selectively in one pot .

属性

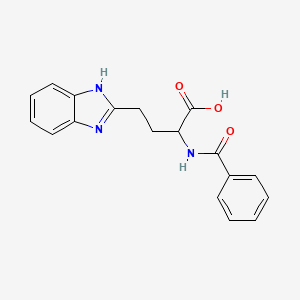

IUPAC Name |

N-(4-hydroxyphenyl)-4-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-11(2)12-3-9-15(10-4-12)20(18,19)16-13-5-7-14(17)8-6-13/h3-11,16-17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQZJTWUKZDGCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-hydroxyphenyl)-4-(propan-2-yl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-ethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5554136.png)

![6-(4'-nitro-4-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5554142.png)

![N-(3-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5554153.png)

![3-isopropyl-1-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554155.png)

![8-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5554160.png)

![2-benzyl-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554183.png)

![N,N-dimethyl-N'-({5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)urea](/img/structure/B5554202.png)